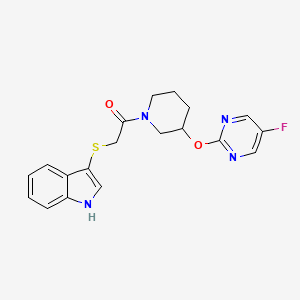

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

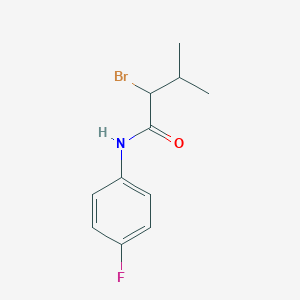

The compound “5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a sulfonamide group, which is commonly found in many drugs . The molecule also contains a piperidine ring, a six-membered ring with one nitrogen atom, and a pyridine ring, a six-membered aromatic ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (thiophene and pyridine) would contribute to the compound’s stability. The piperidine ring could exist in various conformations depending on the surrounding chemical environment .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .科学的研究の応用

Non-linear Optics

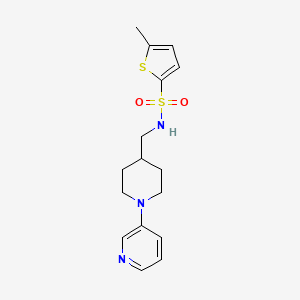

The arrangement of intercalated molecules within layered structures has been studied using molecular simulation methods. In particular, this compound and its derivatives, such as 3-methyl-N-(pyridin-4-yl)pyridin-4-amine (AMe) and 3-nitro-N-(pyridin-4-yl)pyridin-4-amine (ANO2), were investigated in zirconium 4-sulfophenylphosphonate layers. These materials form a dense network of hydrogen bonds, connecting water molecules and the guests in the interlayer space. Additionally, the dipole moments of these compounds were calculated, suggesting their potential use in non-linear optics .

Anti-fibrosis Activity

In a screening study, some derivatives related to this compound displayed better anti-fibrosis activity than Pirfenidone (PFD) on HSC-T6 cells. This finding highlights its potential in combating fibrotic conditions .

Biological Potential

Two specific derivatives—(S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide—showed anti-inflammatory and analgesic activities. Their ulcerogenic index was also favorable compared to indomethacin and celecoxib .

Metal-Organic Frameworks

This compound has been incorporated into metal-organic frameworks (MOFs). For instance, it serves as a ligand in ZnL2·2H2O, CdL2(H2O)2·8H2O, CoL2(H2O)·H2O, and NiL2(H2O)·H2O complexes. These MOFs exhibit interesting properties and may find applications in various fields .

作用機序

Target of Action

The primary target of 5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase B-raf, and inhibits its activity. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell growth and division .

Biochemical Pathways

The affected pathway is the MAPK/ERK pathway, which is involved in cell division, differentiation, and secretion. By inhibiting the serine/threonine-protein kinase B-raf, the compound disrupts this pathway, potentially leading to the inhibition of cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth and division. This is due to the disruption of the MAPK/ERK pathway, which is crucial for these processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. The presence of other molecules could lead to interactions that either enhance or inhibit the compound’s action .

将来の方向性

特性

IUPAC Name |

5-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S2/c1-13-4-5-16(22-13)23(20,21)18-11-14-6-9-19(10-7-14)15-3-2-8-17-12-15/h2-5,8,12,14,18H,6-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUXKQHYPYHUIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2538896.png)

![2-Ethyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2538902.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)

![4-[(2-Methoxyphenyl)methyl]-1,1-dioxo-1lambda(6)-thiane-4-carboxylic acid](/img/structure/B2538906.png)

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)